3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a heterocyclic compound notable for its complex structure and potential pharmacological applications. It features a pyridazine ring substituted with a piperazine group at the 3-position and a pyridine group at the 6-position. This compound is significant in medicinal chemistry due to its diverse biological activities and serves as a building block in the synthesis of various bioactive molecules .
The compound is classified under heterocyclic compounds, specifically those containing nitrogen atoms. Its IUPAC name is 3-(1-piperazinyl)-6-(4-pyridinyl)pyridazine, and it has a CAS number of 51047-56-4 . The compound is commercially available and can be sourced from chemical suppliers like Sigma-Aldrich and Chemsrc, where it is listed with a purity of 95% .
The synthesis of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine typically involves several steps:
These methods highlight the importance of reaction conditions, including temperature, solvent choice, and reaction time, which can significantly influence yield and purity.
The molecular formula for 3-piperazin-1-yl-6-pyridin-4-ylpyridazine is , with a molecular weight of approximately 241.29 g/mol .
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine can participate in various chemical reactions:
The mechanism of action of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine primarily involves its interaction with biological targets such as enzymes or receptors:
These properties suggest that the compound has moderate stability under standard conditions but may require careful handling due to its potential reactivity .
3-Piperazin-1-yl-6-pyridin-4-ylpyridazine has several applications in scientific research:
Heterocyclic compounds constitute >85% of all biologically active chemical entities in modern pharmacopeia, with nitrogen-containing heterocycles demonstrating exceptional versatility in drug-target interactions. Among these, six-membered diazines—particularly pyridazine—exhibit distinctive physicochemical profiles that enable precise molecular recognition. Pyridazine (1,2-diazine) possesses a unique electronic configuration characterized by adjacent nitrogen atoms, conferring a high dipole moment (~4.22 D) that facilitates strong π-π stacking interactions with biological targets. This intrinsic polarity enhances aqueous solubility relative to phenyl or pyridine scaffolds while maintaining sufficient membrane permeability—a critical balance in drug design [1]. The pyridazine nucleus further displays robust, dual hydrogen-bonding capacity through both nitrogen atoms and the aromatic proton, enabling complex interactions with enzymes, receptors, and nucleic acids [5]. These properties underpin its emergence as a privileged scaffold in kinase inhibitors, cardiovascular agents, and central nervous system (CNS) therapeutics, exemplified by FDA-approved drugs like relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor) [1].
Table 1: Comparative Physicochemical Properties of Azine Heterocycles
Heterocycle | Dipole Moment (D) | LogP Contribution | H-Bond Acceptors | H-Bond Donors |
---|---|---|---|---|
Pyridazine | 4.22 | -0.45 | 2 | 1 (CH) |
Pyridine | 2.26 | 0.52 | 1 | 1 (CH) |
Pyrimidine | 2.42 | -0.29 | 2 | 1 (CH) |
Pyrazine | 1.48 | 0.10 | 2 | 1 (CH) |
The strategic fusion of piperazine with pyridazine generates three-dimensional architectures that exploit complementary pharmacological properties. Piperazine—a saturated six-membered diamine—introduces conformational flexibility, basicity (pKa ~9.8), and additional hydrogen-bonding vectors. When linked to pyridazine via the 3-position, it forms a hybrid scaffold with enhanced vectorality for target engagement. The 3-piperazin-1-yl-6-pyridin-4-ylpyridazine prototype exemplifies this synergy: its pyridazine core provides a rigid, polar platform, while the C3-piperazine enables torsional freedom for optimal binding pocket accommodation. The C6-pyridinyl extension contributes π-delocalization and additional metal-coordination capabilities [4].
Computational analyses reveal that this trifunctional system adopts a "T-shaped" topology, where the pyridazine and pyridine rings maintain near-perpendicular orientation, reducing steric clash in deep hydrophobic pockets. Molecular docking studies demonstrate key interactions:
Structure-Activity Relationship (SAR) studies highlight the scaffold’s tunability:
Table 2: SAR Trends in Piperazine-Pyridazine Hybrids
Modification Site | Group | Biological Impact | Target Applications |
---|---|---|---|
Piperazine N1’ | Benzyl | ↑ Hydrophobicity (LogP +1.2), ↑ hERG safety | Kinase inhibitors, Oncology |
Sulfonyl | ↓ Basic pKa (ΔpKa -1.5), ↑ Metabolic stability | Antibacterials, CNS agents | |
Pyridazine C4 | H | Baseline activity | Broad |
Cl/CF₃ | ↑ Electrophilicity, ↓ CYP inhibition | Antivirals, Antidiabetics | |
Pyridine position | 4-isomer | Optimal vectorality for Mg²⁺ coordination | HIV-1 RT inhibitors |
3-isomer | Moderate CNS penetration | Analgesics, Neuroprotectives |
The 3-piperazin-1-yl-6-pyridin-4-ylpyridazine scaffold has evolved from structural novelty to validated pharmacophore across multiple therapeutic domains, driven by rational design leveraging its dual hydrogen-bonding capacity and polarity gradient. In oncology, irreversible menin inhibitors incorporating this core demonstrate sub-nanomolar IC₅₀ against MLL-rearranged leukemias. Compound 37 (4-(piperazin-1-yl)pyrimidine derivative) covalently engages Cys326 in the menin binding pocket, disrupting menin-MLL1 complexation and downregulating MEN1 transcription—a mechanism distinct from reversible inhibitors [3]. Metabolic applications exploit the scaffold’s DPP-4 inhibition, where triazolo-pyridazine analogs enhance insulin secretion by 98.25% at 1.5–5 nM concentrations via GLP-1 stabilization [2].
Antimicrobial optimization focuses on trifluoromethyl derivatives, where C4-CF₃ substitution potentiates biofilm disruption against Candida albicans (MIC₉₀ = 2 µg/mL) through enhanced membrane penetration [7]. In pain management, TRPV4 antagonists bearing this scaffold (e.g., compound 26i) reverse mechanical hyperalgesia in Freund’s Adjuvant models (ED₅₀ = 3.1 mg/kg) via pore-blocking interactions confirmed by electrophysiology [4]. Recent computational screens identified sigma-1 receptor (S1R) agonists (Kᵢ = 3.2 nM) for neuroprotection, leveraging the piperazine-pyridazine vector for blood-brain barrier traversal [6].
Table 3: Target-Specific Activities of Scaffold Derivatives
Therapeutic Area | Lead Compound | Target | Potency | Mechanistic Insight |
---|---|---|---|---|
Oncology | Menin inhibitor 37 | Menin-MLL1 interface | IC₅₀ = 0.7 nM | Covalent Cys326 engagement, transcriptional downregulation |
Metabolic Disease | Triazolopyridazine 91a | DPP-4 | 98.25% insulin release↑ | GLP-1 stabilization, β-cell protection |
Antimicrobials | CF₃-Triazole 9f | Biofilm matrix | MIC₉₀ = 2 µg/mL | EPS disruption, membrane permeabilization |
Pain | TRPV4 antagonist 26i | TRPV4 channel | ED₅₀ = 3.1 mg/kg | Pore occlusion, Ca²⁺ influx inhibition |
Neuroprotection | S1R agonist 1 | Sigma-1 receptor | Kᵢ = 3.2 nM | Chaperone activation, ER stress modulation |
The scaffold’s dominance is further evidenced by its integration into proteolysis-targeting chimeras (PROTACs), where its rigidity and polarity enable ternary complex formation with E3 ligases—currently advancing in Phase I trials for neurodegenerative tauopathies [1] [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4